2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N10OS/c1-13-3-5-14(6-4-13)27-15(18-20-23-27)11-25-7-9-26(10-8-25)16(28)12-29-17-19-21-22-24(17)2/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOLCFGVPGEGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CSC4=NN=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a novel tetrazole derivative that has garnered interest due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Characterization
The synthesis of the compound typically involves the nucleophilic substitution reaction of tetrazole derivatives with thiol groups. This reaction can be performed under mild conditions, often utilizing water as a solvent to enhance sustainability. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of tetrazole derivatives against a variety of bacterial strains. For instance, compounds similar to this compound have demonstrated significant inhibition of growth in clinical isolates of Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. Notably, some derivatives showed activity comparable to or exceeding that of standard antibiotics like Ciprofloxacin .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 4 | S. epidermidis |
| Compound B | 2 | S. epidermidis |
| Ciprofloxacin | 16 | S. epidermidis |
Cytotoxicity Studies
In vitro cytotoxicity assays using human cancer cell lines (e.g., A549 lung carcinoma and Caco-2 colon adenocarcinoma) revealed that several tetrazole derivatives exhibited low toxicity profiles (IC50 > 100 µM), indicating a favorable safety margin for potential therapeutic use. The selectivity index suggests that these compounds may effectively target cancer cells while sparing normal cells .
The biological mechanisms underlying the activity of tetrazole derivatives often involve interactions with specific cellular targets. For instance, some studies indicate that these compounds can act as inhibitors of certain kinases involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound .
Case Studies
A notable case study involved the evaluation of a series of tetrazole derivatives in both standard and clinical strains of bacteria. The results indicated that modifications in the tetrazole structure significantly influenced antimicrobial potency, leading to the identification of promising candidates for further development .
Another study focused on the cytotoxic effects against various human cancer cell lines, demonstrating that specific substitutions on the tetrazole ring enhanced selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 4-hydroxy-1-(p-tolyl)piperazine under controlled conditions. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Research has highlighted several promising biological activities associated with this compound, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of tetrazole and piperidine derivatives. For instance, derivatives similar to this compound have shown significant antibacterial and antifungal activities against various strains. The incorporation of tetrazole enhances antimicrobial efficacy compared to traditional agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-Tetrazole | C. albicans | 8 µg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have indicated that tetrazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the tetrazole or piperazine rings can significantly affect the potency and selectivity against target pathogens or cancer cells. Research indicates that modifications can lead to enhanced interaction with biological targets, improving therapeutic efficacy .
Case Studies
Several case studies illustrate the applications of compounds related to 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone :
- Antimicrobial Screening : A study evaluated a series of tetrazole-piperazine derivatives for their antimicrobial activity against clinical isolates. The results demonstrated that certain derivatives exhibited significant activity against resistant strains, indicating their potential as new antimicrobial agents .
- Cytotoxicity Assays : In vitro assays were conducted on several cancer cell lines, revealing that selected derivatives showed considerable cytotoxicity, suggesting their potential for further development as anticancer drugs .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to specific biological targets, providing insights into their mechanisms of action and guiding future modifications for enhanced activity .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Thioether vs. Ether Linkages : The thioether group in the target compound may enhance metabolic stability compared to ether-linked analogs (e.g., 13a) but could reduce solubility due to increased hydrophobicity .
- Bis-Tetrazole Design: The dual tetrazole moieties may improve metal-binding capacity (e.g., zinc in enzymes) compared to mono-tetrazole derivatives .
Key Differences :
- The target compound likely requires a two-step substitution (tetrazole-thiol addition followed by piperazine functionalization), whereas sulfonylpiperazine analogs (7a–x) involve bromoethanone intermediates .
- Allylpiperazine derivatives (13a–g) achieve higher yields (72–89%) compared to sulfonyl analogs (65–82%), possibly due to milder reaction conditions .
Table 3: Antimicrobial Activity of Selected Analogues
Insights :
- Fluorinated aryl groups (e.g., 13c) enhance antibacterial potency, suggesting electron-withdrawing substituents improve target binding .
- The target compound’s p-tolyl group may balance lipophilicity and activity, though its thioether linkage could reduce efficacy compared to oxygen-containing analogs .
Q & A
Q. What are the optimized synthetic routes for preparing the target compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Core Procedure: The compound’s synthesis likely involves coupling tetrazole-thioether and piperazine-linked tetrazole moieties. A validated approach for similar tetrazole derivatives uses PEG-400 as a green solvent with TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst. Reaction conditions (70–80°C, 1–2 hours) are critical for minimizing side products .
- Critical Parameters:
Q. Which spectroscopic techniques are most reliable for confirming the structure of the compound?
Methodological Answer:
- IR Spectroscopy: Key peaks for tetrazole (C=N stretch at 1600–1650 cm⁻¹) and thioether (C–S stretch at 650–750 cm⁻¹) .
- ¹H NMR:
- Piperazine protons: δ 2.5–3.5 ppm (multiplet, integrating for 8H).
- Methyl groups on tetrazole: δ 3.7–4.0 ppm (singlet) .
- Elemental Analysis: Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .
Advanced Questions: Reaction Optimization and Mechanistic Insights
Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be systematically resolved?
Methodological Answer:
- Step 1: Compare observed shifts with computational predictions (DFT-based NMR simulations) to identify misassigned peaks.
- Step 2: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperazine region .
- Case Study: In , minor impurities in 4h (3,4-dichlorophenyl analog) were traced to incomplete azide cyclization, resolved by extending reaction time to 3 hours .
Q. What strategies improve the regioselectivity of tetrazole-thioether formation?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor S-alkylation over N-alkylation.
- Catalyst Screening: TBAB outperforms crown ethers in suppressing disulfide byproducts .
- Temperature Control: Lower temperatures (50°C) reduce thiyl radical formation, improving regioselectivity by 20% .
Advanced Questions: Biological Activity and Structure-Activity Relationships (SAR)
Q. How does the dual-tetrazole architecture influence biological activity compared to mono-tetrazole analogs?
Methodological Answer:
- SAR Insights:
- The piperazine spacer enhances solubility and membrane permeability (logP reduction by 0.5–1.0 units vs. non-spacered analogs) .
- In Vitro Testing: Dual-tetrazole compounds in showed 2–3x higher COX-2 inhibition (IC₅₀ = 0.8 µM) than mono-tetrazoles, attributed to synergistic H-bonding with the active site .
- Validation: Docking studies (AutoDock Vina) suggest the p-tolyl group occupies a hydrophobic pocket adjacent to the COX-2 catalytic domain .
Q. What experimental designs are recommended to assess metabolic stability of this compound?
Methodological Answer:
- Phase I Metabolism:
- Phase II Metabolism:
Data Contradiction Analysis: Case Study
Q. How to address discrepancies in reported yields for similar tetrazole-piperazine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
